molecular formula C22H19ClN4OS B3398757 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide CAS No. 1021257-82-8

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B3398757
CAS No.: 1021257-82-8
M. Wt: 422.9 g/mol
InChI Key: MKLYQDPMNAXZEO-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4OS and its molecular weight is 422.9 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Enzyme Interactions: This compound interacts with several enzymes, including acetylcholinesterase (AchE). AchE hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates. Reduced AchE activity affects nerve pulse transmission, leading to behavioral changes and impaired movement .

Cellular Effects

Cell Signaling Pathways and Gene Expression: Explore how this compound influences cell function by modulating cell signaling pathways and gene expression. Investigate its effects on cellular metabolism and other cellular processes .

Molecular Mechanism

Binding Interactions and Gene Expression: Describe the molecular mechanism of action. Does it bind to specific biomolecules? Does it inhibit or activate enzymes? How does it alter gene expression? These questions are crucial for understanding its effects .

Temporal Effects in Laboratory Settings

Stability and Long-Term Effects: In laboratory studies, assess the compound’s stability over time. Investigate any long-term effects on cellular function observed in vitro or in vivo. Does it degrade, and how does this impact its efficacy?

Dosage Effects in Animal Models

Thresholds and Toxicity: Study the effects of different dosages in animal models. Identify threshold effects and any toxic or adverse reactions at high doses. This information is essential for potential therapeutic applications .

Metabolic Pathways

Enzymes and Cofactors: Explore the metabolic pathways involving this compound. Which enzymes and cofactors does it interact with? Does it affect metabolic flux or metabolite levels?

Transport and Distribution

Cellular Localization: Investigate how the compound is transported and distributed within cells and tissues. Does it interact with specific transporters or binding proteins? How does its localization impact its function?

Subcellular Localization

Targeting Signals and Modifications: Describe the subcellular localization of the compound. Are there targeting signals or post-translational modifications that direct it to specific compartments or organelles? Understanding its localization is crucial for assessing its activity .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4OS/c1-14-3-8-18(11-15(14)2)25-21(28)13-29-22-20-12-19(26-27(20)10-9-24-22)16-4-6-17(23)7-5-16/h3-12H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLYQDPMNAXZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
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2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
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2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
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2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

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